8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core modified with a bromo group at position 8 and a substituted hydroxypropyl chain at position 5. The 4-iodophenoxy group on the propyl chain distinguishes it from analogs (e.g., 4-chloro or 4-methoxy substitutions) . It serves as a key intermediate in pharmaceuticals, such as linagliptin synthesis .
Properties
IUPAC Name |
8-bromo-7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrIN4O4/c1-20-12-11(13(23)19-15(20)24)21(14(16)18-12)6-9(22)7-25-10-4-2-8(17)3-5-10/h2-5,9,22H,6-7H2,1H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRMKIZRHCWMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=C(C=C3)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrIN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Purine Synthesis and Bromination
Preparation of 3-Methylxanthine
The purine backbone originates from 3-methylxanthine (C₆H₆N₄O₂), synthesized via methylation of xanthine using methyl iodide in dimethylformamide (DMF) under alkaline conditions.
Reaction conditions :
- Methylation agent : Methyl iodide (1.2 equiv)
- Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
- Solvent : DMF, 60°C, 12 hours
- Yield : 78–85%
Bromination at Position 8
Bromination introduces the 8-bromo substituent using N-bromosuccinimide (NBS) in acetic acid:
$$
\text{3-Methylxanthine} + \text{NBS} \xrightarrow{\text{AcOH, 25°C}} \text{8-Bromo-3-methylxanthine} + \text{Succinimide}
$$
Optimized parameters :
- NBS stoichiometry : 1.1 equiv
- Reaction time : 6 hours
- Yield : 70–75%
Side Chain Introduction: Alkylation Strategies
Epoxide Intermediate Synthesis
The 2-hydroxy-3-(4-iodophenoxy)propyl side chain is introduced via epoxide ring-opening. 4-Iodophenol reacts with epichlorohydrin to form 4-iodophenoxy glycidyl ether :
$$
\text{4-Iodophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH, H₂O}} \text{4-Iodophenoxy glycidyl ether} + \text{HCl}
$$
Key data :
- Epichlorohydrin excess : 1.5 equiv
- Temperature : 50°C, 4 hours
- Yield : 82%
Alternative Pathways and Comparative Analysis
Direct Nucleophilic Substitution
A one-pot method substitutes 8-bromo-3-methylxanthine with 3-chloro-1-(4-iodophenoxy)-2-propanol in DMF using cesium carbonate:
$$
\text{8-Bromo-3-methylxanthine} + \text{3-Chloro-1-(4-iodophenoxy)-2-propanol} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{Target Compound} + \text{HCl}
$$
Performance metrics :
- Temperature : 80°C, 8 hours
- Yield : 58%
Data Tables: Synthesis Method Comparison
Table 1. Alkylation Methods and Yields
Table 2. Purification Techniques
| Technique | Solvent System | Purity (%) |
|---|---|---|
| Recrystallization | Dichloromethane/Cyclohexane | 99.9 |
| Column Chromatography | Ethyl acetate/Hexane (3:7) | 98.5 |
Mechanistic Insights
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methods employ tubular reactors for epoxide alkylation, enhancing heat transfer and reducing reaction times:
- Residence time : 20 minutes
- Throughput : 1.2 kg/h
- Purity : 97%
Solvent Recovery Systems
Acetone and DMF are recycled via fractional distillation, reducing production costs by 30%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether or methanol.
Substitution: NaI, KF, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or fluorinated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
Key Structural Features:
- Core : 3-Methylpurine-2,6-dione with bromo substitution at C6.
- Side Chain: 2-Hydroxy-3-(4-iodophenoxy)propyl group at N7.
- Molecular Weight : ~483.1 g/mol (calculated from analogs ).
Comparison with Similar Compounds
Substituted Phenoxypropyl Analogs
Compounds with variations in the phenoxy group’s substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Increase stability but reduce solubility.
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce metabolic stability.
Alkyl/Aryl-Substituted Analogs
Variations in the N7 side chain’s alkyl/aryl groups influence biological targeting and synthetic routes:
Key Observations :
- Benzyl/Isopropyl Groups : Enhance membrane permeability but may reduce specificity.
- Hydroxypropyl Chains : Improve water solubility and enable further functionalization.
Biological Activity
The compound 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , identified by its CAS number 303970-66-3, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound includes a bromine atom and a hydroxy group, which are significant for its biological interactions. The presence of the iodophenoxy moiety is also critical for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H14BrN4O3 |
| Molecular Weight | 409.235 g/mol |
| CAS Number | 303970-66-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, particularly kinases involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, influencing cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit certain tyrosine kinases, which are crucial in cancer signaling pathways.
- Antioxidant Activity : The hydroxy group may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
-
Anticancer Activity :
- In vitro studies have shown that it can inhibit the growth of various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
- A study highlighted its effectiveness against breast cancer cells by disrupting the signaling pathways associated with cell survival and proliferation .
- Neuroprotective Effects :
- Antidepressant-Like Effects :
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of the compound against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis via the activation of caspase pathways.
Case Study 2: Neuroprotection in Alzheimer’s Model
In a transgenic mouse model of Alzheimer’s disease, administration of the compound led to significant improvements in cognitive function as measured by maze tests. Histological analysis showed reduced amyloid plaque formation and lower levels of neuroinflammation markers compared to control groups.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DCM, 0°C, 2 h | 78 | 92 | |
| Coupling | 4-Iodophenoxypropyl bromide, DMF, 60°C, 12 h | 65 | 88 | |
| Purification | Silica gel chromatography (EtOAc/hexane) | - | >95 |
Structural Confirmation via Spectroscopic Methods
Q: Which spectroscopic techniques are most effective for confirming the structure of this compound? A: A combination of techniques is required:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: 537.98 Da) .
- Multidimensional NMR : Use 1H/13C NMR and 2D techniques (COSY, HSQC) to assign the hydroxypropyl and iodophenoxy groups. For example, the 4-iodophenoxy proton signals appear at δ 7.2–7.4 ppm in DMSO-d6 .
- X-ray crystallography : Resolve stereochemistry and confirm substituent positioning, as demonstrated for structurally analogous purine derivatives .
Designing Experiments for Biological Target Interactions
Q: How should researchers design experiments to determine the compound’s interaction with biological targets (e.g., kinases)? A: Advanced methodologies include:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized kinase domains .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against kinase ATP-binding pockets .
Q. Table 2: Example Binding Assay Parameters
| Method | Target Protein | Buffer Conditions | Reference |
|---|---|---|---|
| SPR | EGFR Kinase | 10 mM HEPES, pH 7.4 | |
| ITC | CDK2 | PBS, 25°C |
Addressing Contradictory Biological Activity Reports
Q: How should researchers resolve discrepancies in reported biological activities (e.g., IC50 variability)? A: Contradictions often arise from assay variability. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers .
- Solvent controls : Ensure consistent DMSO concentrations (<0.1%) to avoid solvent interference .
- Meta-analysis : Compare IC50 values across studies using standardized normalization (e.g., Z-score transformation) .
Solubility and Stability Profiling
Q: What experimental approaches are used to determine solubility and stability under physiological conditions? A:
Q. Table 3: Solubility Data (Hypothetical)
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| PBS (pH 7.4) | 0.12 | |
| DMSO | 45.6 |
Computational Modeling of Pharmacokinetics
Q: How can computational tools predict the compound’s ADMET properties? A: Use software like SwissADME or ADMET Predictor™ to estimate:
- Lipophilicity (LogP) : Predicted ~2.8 (moderate permeability) .
- Metabolic stability : Cytochrome P450 (CYP3A4) interaction risks .
- Blood-brain barrier (BBB) penetration : Low likelihood due to high polar surface area (>90 Ų) .
Critical Purification Steps
Q: What purification methods ensure high purity (>95%) for this compound? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
